molecular formula C36H46N4O10 B15359348 Ladostigil (Tartrate)

Ladostigil (Tartrate)

Cat. No.: B15359348
M. Wt: 694.8 g/mol
InChI Key: PRLVBVAJMQZMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It was developed through structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ladostigil Tartrate is synthesized through a multi-step chemical process. The initial step involves the reaction of (3R)-3-(prop-2-ynylamino)indan-5-yl with propyl isocyanate to form the carbamate intermediate. This intermediate is then reacted with tartaric acid to form Ladostigil Tartrate.

Industrial Production Methods: The industrial production of Ladostigil Tartrate involves large-scale chemical synthesis, purification, and crystallization processes. The compound is typically produced in crystalline form to ensure its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions: Ladostigil Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often use nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation reactions can produce various oxidized derivatives of Ladostigil Tartrate.

  • Reduction reactions can yield reduced forms of the compound.

  • Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

Ladostigil Tartrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its neuroprotective properties and its ability to enhance the expression of neurotrophic factors like GDNF and BDNF. In medicine, it is being investigated for its potential to treat neurodegenerative disorders and its antidepressant effects. In industry, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Ladostigil Tartrate exerts its effects through multiple mechanisms. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor. By inhibiting these enzymes, Ladostigil Tartrate enhances cholinergic transmission and reduces the breakdown of monoamine neurotransmitters. Additionally, it has neuroprotective properties and enhances the expression of neurotrophic factors, which may help in reversing some of the damage seen in neurodegenerative diseases.

Comparison with Similar Compounds

  • Rivastigmine

  • Rasagiline

  • Donepezil

  • Galantamine

  • Memantine

Ladostigil Tartrate's unique combination of properties and its multifunctional nature make it a promising candidate for the treatment of neurodegenerative disorders and other conditions.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLVBVAJMQZMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.